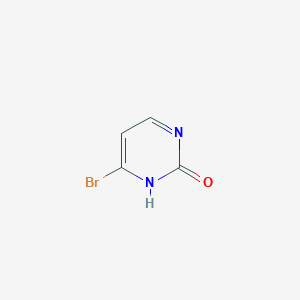

4-Bromo-2-hydroxypyrimidine

Description

BenchChem offers high-quality 4-Bromo-2-hydroxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydroxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHSNTLTQPMYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621968 | |

| Record name | 6-Bromopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548767-83-5 | |

| Record name | 6-Bromopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-hydroxypyrimidine chemical properties and structure

An In-depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Properties, Reactivity, and Applications

Introduction

4-Bromo-2-hydroxypyrimidine (CAS No: 548767-83-5) is a functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science.[1] As a derivative of pyrimidine, a core component of nucleic acids, this molecule serves as a versatile and strategic building block for the synthesis of more complex chemical entities.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the C4 position and a hydroxyl group at the C2 position, provides two distinct sites for chemical modification. This dual functionality allows for the regioselective synthesis of a wide array of derivatives, making it an invaluable intermediate in the development of novel pharmaceutical agents and specialty chemicals.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, tailored for researchers and scientists in the chemical and pharmaceutical industries.

Chemical Structure and Properties

Molecular Structure and Tautomerism

The chemical structure of 4-Bromo-2-hydroxypyrimidine is defined by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a bromine atom at position 4 and a hydroxyl group at position 2. A critical feature of this and other hydroxypyrimidines is the existence of lactam-lactim tautomerism.[1][3] The molecule exists in a dynamic equilibrium between the aromatic hydroxyl (lactim) form, 4-bromo-pyrimidin-2-ol , and the non-aromatic keto (lactam) form, 4-bromo-1H-pyrimidin-2-one . Spectroscopic and theoretical studies have shown that in solution, the lactam form is generally predominant.[4][5] This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic properties.[1]

Caption: General workflow for the synthesis via direct bromination.

Key Chemical Reactions

The reactivity of 4-Bromo-2-hydroxypyrimidine is dominated by the functionalities at the C2 and C4 positions.

-

Nucleophilic Substitution : The bromine atom at the C4 position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. [1][6][7]This allows for the facile introduction of a wide range of functional groups. Common nucleophiles include amines, thiols, and alkoxides, leading to the synthesis of diverse 4-substituted-2-hydroxypyrimidine derivatives. [1]This reactivity is a cornerstone of its utility as a synthetic intermediate.

-

Palladium-Catalyzed Cross-Coupling Reactions : 4-Bromo-2-hydroxypyrimidine is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. [1][8][9] * Suzuki-Miyaura Coupling : This reaction couples the bromopyrimidine with aryl or vinyl boronic acids (or their esters) to form new C-C bonds. [1][10]It is widely used to synthesize biaryl and other complex structures found in many drug candidates. [10][11] * Sonogashira Coupling : This involves coupling with terminal alkynes to introduce alkynyl moieties, providing access to another important class of functionalized pyrimidines. [12]

-

Reactions at the Hydroxyl Group : The hydroxyl group can undergo reactions typical of alcohols or phenols, such as oxidation or etherification, further expanding the synthetic possibilities. [1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-hydroxypyrimidine with a generic arylboronic acid.

Objective: To synthesize a 4-aryl-2-hydroxypyrimidine derivative.

Materials:

-

4-Bromo-2-hydroxypyrimidine (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) [10]* Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq) [10]* Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Rationale for Reagent Selection:

-

Catalyst (Pd(PPh₃)₄): A common, commercially available, and effective Pd(0) catalyst for Suzuki couplings. [10]The tetrakis(triphenylphosphine)palladium(0) complex is stable but readily provides the active catalytic species in solution.

-

Base (K₂CO₃/K₃PO₄): The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. [10]The choice of base can significantly impact reaction yield and rate.

-

Solvent (Dioxane/Water): A polar aprotic solvent mixture is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxypyrimidine, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-aryl-2-hydroxypyrimidine.

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Research and Development

The structural motifs accessible from 4-Bromo-2-hydroxypyrimidine are prevalent in a multitude of biologically active molecules.

-

Pharmaceutical Development: It is a key building block for synthesizing compounds with potential therapeutic value. [1]Derivatives have been investigated for their anticancer and antimicrobial properties. [1]Its ability to act as a bioisosteric replacement for purines makes it a valuable scaffold in designing enzyme inhibitors and receptor modulators, such as kinase inhibitors for cancer therapy. [1][11][13]* Agrochemicals: The pyrimidine core is found in many herbicides and fungicides. The functional handles on 4-Bromo-2-hydroxypyrimidine allow for the systematic modification and optimization of properties required for agrochemical applications. [1]* Materials Science: As a functionalized heterocycle, it can be incorporated into polymers or organic materials to fine-tune their electronic or photophysical properties.

Safety and Handling

Based on available Safety Data Sheets (SDS), 4-Bromo-2-hydroxypyrimidine should be handled with care in a laboratory setting.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [14][15][16][17]* Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [15]All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [14][15]Wash hands thoroughly after handling. [14]* Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. [14][15]

Conclusion

4-Bromo-2-hydroxypyrimidine is a high-value heterocyclic intermediate whose importance is rooted in its structural features. The interplay of its tautomeric nature and the distinct reactivity of its bromo and hydroxyl substituents provides a rich platform for chemical innovation. Its central role in facilitating access to diverse and complex molecular architectures ensures its continued relevance in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties and reactivity is therefore essential for any scientist working in these fields.

References

-

4-Bromo-2-hydroxy-5-(n-propyl)pyrimidine - PubChem. (URL: [Link])

-

4-Bromo-2-hydroxypyrimidine - LookChem. (URL: [Link])

-

4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem. (URL: [Link])

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51. No. 11, 1999. (URL: [Link])

-

4-Bromo-6-fluoro-2-hydroxypyrimidine | C4H2BrFN2O | CID 170897179 - PubChem. (URL: [Link])

-

5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. (URL: [Link])

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (URL: [Link])

-

Supplementary Data for Organic & Biomolecular Chemistry. (URL: [Link])

-

Supplementary Data for Organic & Biomolecular Chemistry. (URL: [Link])

-

Supplementary Data. (URL: [Link])

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - MDPI. (URL: [Link])

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])

-

Structure and amide-amide tautomerism of 4-hydroxypyrimidines - ResearchGate. (URL: [Link])

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

-

Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC - PubMed Central. (URL: [Link])

-

CROSS-COUPLING reactions - everything YOU need to know! - YouTube. (URL: [Link])

-

Cross Coupling Reactions | Prof. Dr. Carsten Bolm - RWTH Aachen University. (URL: [Link])

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives - ACS Publications. (URL: [Link])

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed. (URL: [Link])

-

The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. (URL: [Link])

-

Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (URL: [Link])

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])

-

1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol - ResearchGate. (URL: [Link])

-

Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - ResearchGate. (URL: [Link])

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (URL: [Link])

-

The Indispensable Role of 5-Bromo-2-hydroxypyrimidine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

- 1. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

4-Bromo-2-hydroxypyrimidine CAS number and molecular weight

An In-Depth Technical Guide to 4-Bromo-2-hydroxypyrimidine: Synthesis, Properties, and Application in Cross-Coupling Reactions

Introduction

4-Bromo-2-hydroxypyrimidine stands as a pivotal heterocyclic building block for researchers and scientists in the field of organic synthesis and drug development. Its strategic placement of a reactive bromine atom and a hydroxyl group on the pyrimidine core makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1]

This guide provides a comprehensive overview of 4-Bromo-2-hydroxypyrimidine, covering its fundamental properties, synthesis, and, most critically, its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the focus will be not just on the protocols but on the underlying chemical principles that govern its reactivity and utility, offering field-proven insights for its effective use in a research and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible synthesis. The key identification and physicochemical data for 4-Bromo-2-hydroxypyrimidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 548767-83-5 | [2][3] |

| Molecular Formula | C₄H₃BrN₂O | [3] |

| Molecular Weight | 174.98 g/mol | [2] |

| Predicted pKa | 6.04 ± 0.10 | [3] |

| Predicted Boiling Point | 371.3 ± 22.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.934 g/cm³ | [3] |

A Critical Note on Tautomerism

A defining characteristic of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the more stable keto or pyrimidinone (lactam) form.[4][5][6] This equilibrium is fundamental to its reactivity and interactions. While often named as a "hydroxypyrimidine," the compound predominantly exists as 4-Bromo-1H-pyrimidin-2-one. This tautomerism influences the molecule's hydrogen bonding capabilities, solubility, and electronic properties, which can, in turn, affect its reactivity in catalytic cycles.[4] Researchers should be aware that the reactive species in a given reaction may be either tautomer, or that the equilibrium can be influenced by solvent, pH, and temperature.

Synthesis and Purification

The most common and direct method for the preparation of 4-Bromo-2-hydroxypyrimidine is through the electrophilic bromination of the readily available 2-hydroxypyrimidine precursor.

Synthesis Workflow: Direct Bromination

Caption: General workflow for the synthesis of 4-Bromo-2-hydroxypyrimidine.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which helps to minimize the formation of over-brominated byproducts.[4]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to solubilize the starting materials and facilitate the ionic mechanism of the electrophilic aromatic substitution.

-

Purification: The crude product often precipitates upon quenching the reaction with water. Filtration followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a standard and effective method for obtaining the high-purity material required for subsequent sensitive applications like cross-coupling reactions.

Core Application: A Building Block in Suzuki-Miyaura Cross-Coupling

The true value of 4-Bromo-2-hydroxypyrimidine in drug discovery lies in its utility as an electrophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the C4 position of the pyrimidine ring and a carbon atom from an organoboron reagent (typically a boronic acid or ester).

Why this is important for drug development: This reaction allows for the modular and convergent synthesis of complex molecules. Medicinal chemists can rapidly generate libraries of analogues by coupling various boronic acids to the pyrimidine core, enabling efficient exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-hydroxypyrimidine. This is often the rate-determining step. The reactivity of aryl halides follows the order I > Br > Cl, making the C-Br bond sufficiently reactive for this step under standard conditions.[7]

-

Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two organic fragments (the pyrimidine and the R² group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid with 4-Bromo-2-hydroxypyrimidine. It is a self-validating system; successful product formation confirms the viability of the catalytic cycle under these conditions.

Materials:

-

4-Bromo-2-hydroxypyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Step-by-Step Methodology:

-

Reaction Setup (The "Why"):

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-hydroxypyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Rationale: The flask must be dry and the reaction performed under an inert atmosphere (argon or nitrogen) because the active Pd(0) catalyst and some organometallic intermediates are sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields. An excess of the boronic acid is used to drive the reaction to completion.

-

-

Solvent Addition (The "Why"):

-

Seal the flask with a septum. Evacuate the flask and backfill with inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The mixed solvent system is common; the organic solvent (dioxane) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

-

-

Reaction Execution (The "Why"):

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.

-

-

Workup (The "Why"):

-

Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine (saturated NaCl solution).

-

Rationale: The workup is designed to separate the desired organic product from the inorganic salts (base, boron byproducts) and the water-soluble solvent components. The brine wash helps to remove residual water from the organic layer.

-

-

Purification (The "Why"):

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure coupled product.

-

Rationale: This final step removes any unreacted starting materials, catalyst residues, and organic byproducts, yielding the product with the high purity required for biological testing or further synthetic transformations.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-hydroxypyrimidine (CAS 548767-83-5) should always be consulted prior to use, general precautions for brominated heterocyclic compounds should be followed. Based on data for analogous compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-hydroxypyrimidine is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its predictable reactivity at the C4 position, primarily through robust methods like the Suzuki-Miyaura coupling, provides a reliable and versatile platform for the synthesis of novel compounds. A thorough understanding of its properties, particularly its tautomeric nature, and the mechanistic underpinnings of the reactions in which it participates, empowers researchers to optimize synthetic routes, troubleshoot challenges, and ultimately accelerate the discovery of new therapeutic agents.

References

-

LookChem. 4-Bromo-2-hydroxypyrimidine. [Link]

-

HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

-

MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

PubMed. (2000). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [Link]

-

SciSpace. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

-

PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

PubMed. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. [Link]

-

National Institutes of Health (NIH). (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Tautomerism and Spectroscopic Data of 4-Bromo-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of 4-bromo-2-hydroxypyrimidine, focusing on its tautomeric nature and the corresponding spectroscopic signatures. As a functionalized pyrimidine, this compound holds significant interest for applications in medicinal chemistry and materials science, where a deep understanding of its structural and electronic properties is paramount for rational design and development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and data interpretation, ensuring a self-validating and authoritative resource.

The Tautomeric Landscape of 4-Bromo-2-hydroxypyrimidine

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry, and 4-bromo-2-hydroxypyrimidine is a prime example of this phenomenon. The presence of a hydroxyl group at the 2-position of the pyrimidine ring allows for proton migration, leading to a keto-enol type tautomerism. The two principal tautomeric forms are the 4-bromo-2-hydroxypyrimidine (enol form) and the 4-bromo-pyrimidin-2(1H)-one (keto form).

The position of this equilibrium is not static; it is significantly influenced by the surrounding environment, including the solvent's polarity and hydrogen-bonding capabilities, as well as the solid-state packing forces. Theoretical and computational studies on related 2-hydroxypyrimidines and 4-hydroxypyrimidines have shown that the keto form is generally favored in polar solvents, while the enol form can be more prevalent in the gas phase or non-polar solvents.[1][2][3] The bromine substituent at the 4-position is expected to influence the electronic distribution within the pyrimidine ring, but the fundamental principles of tautomerism remain the same.

Caption: Tautomeric equilibrium of 4-bromo-2-hydroxypyrimidine.

Synthesis of 4-Bromo-2-hydroxypyrimidine

The synthesis of 4-bromo-2-hydroxypyrimidine is a critical first step for its study and application. A common and effective method is the direct bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the pyrimidine ring, allowing for electrophilic substitution.

Experimental Protocol: Bromination of 2-Hydroxypyrimidine

Objective: To synthesize 4-bromo-2-hydroxypyrimidine via electrophilic bromination of 2-hydroxypyrimidine.

Materials:

-

2-Hydroxypyrimidine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxypyrimidine in DMF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring. The use of NBS is a field-proven choice for controlled bromination, minimizing the formation of over-brominated byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain purified 4-bromo-2-hydroxypyrimidine.

Caption: Synthetic workflow for 4-bromo-2-hydroxypyrimidine.

Spectroscopic Characterization

The elucidation of the tautomeric preference of 4-bromo-2-hydroxypyrimidine in different states relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the different chemical environments of the protons and carbons in each form.

¹H NMR Spectroscopy: The ¹H NMR spectrum is particularly informative. In the enol form, an O-H proton signal would be expected, though its chemical shift can be broad and variable depending on the solvent and concentration. The keto form, conversely, will exhibit an N-H proton signal, typically at a different chemical shift. The protons on the pyrimidine ring will also show distinct chemical shifts and coupling patterns for each tautomer. The bromine atom at the 4-position will exert a deshielding effect on adjacent protons.[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the dominant tautomer. A key indicator is the chemical shift of the C2 carbon. In the enol form (4-bromo-2-hydroxypyrimidine), this carbon is attached to a hydroxyl group and would resonate at a chemical shift typical for an aromatic carbon bearing an oxygen. In the keto form (4-bromo-pyrimidin-2(1H)-one), the C2 carbon is a carbonyl carbon and will appear significantly downfield, typically in the range of 150-170 ppm.[5] The position of this signal is often a definitive marker for the predominant tautomeric form in solution.

| Spectroscopic Data Summary (Predicted and Analog-Based) | |

| Technique | Expected Observations for 4-bromo-pyrimidin-2(1H)-one (Keto Form) in DMSO-d₆ |

| ¹H NMR | N-H proton signal (broad singlet), Two aromatic protons (doublets) |

| ¹³C NMR | C2 (carbonyl) ~150-160 ppm, C4 ~140-150 ppm, C5 ~110-120 ppm, C6 ~155-165 ppm |

| FTIR (KBr Pellet) | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=C and C=N stretches (~1500-1650 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) |

| UV-Vis | λmax ~260-280 nm in polar solvents (π → π* transitions) |

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of 4-bromo-2-hydroxypyrimidine to determine the dominant tautomeric form in solution.

Materials:

-

Purified 4-bromo-2-hydroxypyrimidine

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

Procedure:

-

Accurately weigh approximately 5-10 mg of 4-bromo-2-hydroxypyrimidine and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is an excellent choice for this analysis as its polarity can stabilize the keto tautomer, and it is a good solvent for many heterocyclic compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 400 MHz spectrometer, 16 scans, and a relaxation delay of 1 second.

-

Acquire a ¹³C NMR spectrum. Typical parameters include a 100 MHz spectrometer, 1024 scans, and a relaxation delay of 2 seconds.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups and is instrumental in identifying the predominant tautomer in the solid state.

-

Keto Form (4-bromo-pyrimidin-2(1H)-one): The most telling absorption would be a strong C=O stretching band, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, an N-H stretching vibration would be observed in the 3200-3400 cm⁻¹ range.

-

Enol Form (4-bromo-2-hydroxypyrimidine): This form would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong C=O stretch in the 1650-1700 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be present in the 1500-1650 cm⁻¹ range for both tautomers.[6]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Objective: To obtain the solid-state infrared spectrum of 4-bromo-2-hydroxypyrimidine to identify the dominant tautomer.

Materials:

-

Purified 4-bromo-2-hydroxypyrimidine

-

FTIR-grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount (1-2 mg) of the 4-bromo-2-hydroxypyrimidine sample into a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture until a homogeneous, fine powder is obtained. This ensures that the sample is evenly dispersed in the KBr matrix, which is transparent to infrared radiation.[1]

-

Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study the tautomeric equilibrium in different solvents. The keto and enol forms will have different chromophoric systems and thus exhibit distinct absorption maxima (λmax). By measuring the UV-Vis spectra in solvents of varying polarity (e.g., a non-polar solvent like cyclohexane and a polar protic solvent like ethanol), shifts in the absorption bands can indicate a shift in the tautomeric equilibrium.[7] Generally, the π → π* transitions of the conjugated system in the pyrimidine ring are observed.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium of 4-bromo-2-hydroxypyrimidine.

Materials:

-

Purified 4-bromo-2-hydroxypyrimidine

-

Spectroscopic grade cyclohexane

-

Spectroscopic grade ethanol

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of 4-bromo-2-hydroxypyrimidine in both cyclohexane and ethanol.

-

From the stock solutions, prepare a series of dilutions to a concentration that gives an absorbance in the range of 0.1-1.0.

-

Record the UV-Vis absorption spectrum of each solution from approximately 200 to 400 nm using the respective pure solvent as a blank.

-

Identify the λmax for each solvent and analyze any shifts in the absorption bands, which can be correlated with changes in the tautomeric equilibrium.

Conclusion and Future Directions

The tautomeric nature of 4-bromo-2-hydroxypyrimidine is a critical aspect of its chemical identity, influencing its reactivity, physical properties, and potential biological activity. This guide has provided a framework for its synthesis and detailed the spectroscopic methods necessary for its thorough characterization. The provided protocols are robust and based on established principles in the field, ensuring reliable and reproducible results.

For drug development professionals, understanding the predominant tautomeric form under physiological conditions is crucial for predicting receptor-ligand interactions. For materials scientists, controlling the tautomeric equilibrium can be a means to tune the photophysical properties of derived materials.

Future research should focus on obtaining high-resolution crystal structures of 4-bromo-2-hydroxypyrimidine to definitively determine its solid-state structure. Further computational studies, in conjunction with the experimental data generated through the protocols outlined herein, will provide a more complete picture of the potential energy surface of the tautomeric interconversion.

References

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Available from: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Available from: [Link]

-

Davoren, J. E., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. Available from: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available from: [Link]

-

Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences, 22(12), 6460. Available from: [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). (n.d.). ResearchGate. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Available from: [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2016, November 29). SlideShare. Available from: [Link]

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(1), 386-392. Available from: [Link]

-

Kheifets, G. M., & Gindin, V. A. (1998). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Russian Journal of Organic Chemistry, 34(3), 408-417. Available from: [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Available from: [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Available from: [Link]

-

FTIR Spectrum of P2 in KBr pellet. (n.d.). ResearchGate. Available from: [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (n.d.). ResearchGate. Available from: [Link]

-

{Supplementary Data}. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

4-Bromopyridine - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Available from: [Link]

-

Anu, D., et al. (2020). Synthesis, spectral characterization, X-ray crystallography and biological evaluations of Pd(II) complexes containing 4(N)-substituted thiosemicarbazone. Journal of Coordination Chemistry, 73(17-18), 2468-2485. Available from: [Link]

-

Xavier, T. S., et al. (2011). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 319-326. Available from: [Link]

-

A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. (n.d.). ResearchGate. Available from: [Link]

-

4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. (n.d.). ResearchGate. Available from: [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (n.d.). University of Arizona. Available from: [Link]

-

Fry, F. S., et al. (1997). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 119(4), 809-818. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Available from: [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. Available from: [Link]

-

(Br) Bromine NMR. (n.d.). University of Ottawa. Available from: [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Wayne State University. Available from: [Link]

-

Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. (2012). Semantic Scholar. Available from: [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Available from: [Link]

-

4-Bromo-2-heptene. (n.d.). PubChem. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. {Supplementary Data} [rsc.org]

Solubility of 4-Bromo-2-hydroxypyrimidine in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-hydroxypyrimidine in Common Organic Solvents

Abstract

This technical guide offers a detailed examination of the solubility characteristics of 4-bromo-2-hydroxypyrimidine (CAS: 548767-83-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper synthesizes foundational chemical principles, data from analogous pyrimidine derivatives, and established methodologies to provide a robust predictive analysis and a practical framework for experimental determination. We delve into the critical role of the compound's molecular structure, particularly its lactam-lactim tautomerism, in governing its interactions with a range of common organic solvents. This guide provides researchers and formulation scientists with the theoretical grounding and a detailed experimental protocol required to accurately assess and leverage the solubility of 4-bromo-2-hydroxypyrimidine for applications ranging from reaction chemistry to preclinical development.

Introduction: The Critical Role of Solubility

4-Bromo-2-hydroxypyrimidine is a functionalized pyrimidine derivative that serves as a valuable building block in the synthesis of complex molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents and natural products, including nucleic acids.[1][2] The strategic placement of a bromine atom and a hydroxyl group provides reactive handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, making it a versatile precursor for novel drug candidates.[2]

In the realm of drug discovery and development, solubility is a paramount physicochemical property. Poor solubility can severely hinder a compound's absorption and bioavailability, leading to unreliable outcomes in biological assays and challenges in developing viable formulations.[3][4] Therefore, a comprehensive understanding of the solubility of 4-bromo-2-hydroxypyrimidine in various organic solvents is essential for chemists and pharmacologists to optimize synthesis, purification, and the preparation of stock solutions for screening and in-vitro studies.

Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. For 4-bromo-2-hydroxypyrimidine, several key features dictate its interaction with solvents.

Table 1: Physicochemical Properties of 4-Bromo-2-hydroxypyrimidine

| Property | Value | Source |

| CAS Number | 548767-83-5 | [2] |

| Molecular Formula | C₄H₃BrN₂O | [2] |

| Molecular Weight | 174.98 g/mol | [2] |

| Appearance | White to off-white crystalline solid (typical) | [5] |

| Tautomerism | Exists in lactam-lactim equilibrium | [2] |

The most critical structural feature influencing solubility is the lactam-lactim tautomerism. The compound can exist in equilibrium between the 4-bromo-1H-pyrimidin-2-one (lactam) form and the 4-bromo-pyrimidin-2-ol (lactim) form.[2] The lactam form possesses a hydrogen bond donor (N-H) and an acceptor (C=O), while the lactim form has a different profile with a hydroxyl group (O-H) as a donor and a ring nitrogen as an acceptor. This equilibrium is solvent-dependent and significantly impacts the molecule's polarity and its ability to form hydrogen bonds, thereby influencing its solubility.

Caption: Lactam-lactim tautomeric equilibrium of 4-bromo-2-hydroxypyrimidine.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given that both tautomers of 4-bromo-2-hydroxypyrimidine have hydrogen bonding capabilities, high solubility is expected in these solvents. The lactim form, with its -OH group, is particularly well-suited to interact with alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for polar compounds due to their large dipole moments. The lactam form, with its N-H donor, can form strong hydrogen bonds with the oxygen atoms of DMSO and DMF.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot form hydrogen bonds. The polar nature of the pyrimidine ring and its functional groups suggests that 4-bromo-2-hydroxypyrimidine will have very low solubility in non-polar solvents.

Expected Solubility Profile in Common Organic Solvents

While exhaustive quantitative data is not available, a qualitative and predictive solubility profile can be constructed based on the principles above and data for related pyrimidine structures.[1][6] This table serves as a practical guide for solvent selection in experimental settings.

Table 2: Predicted Solubility of 4-Bromo-2-hydroxypyrimidine

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding with both tautomers. |

| Ethanol | High | Similar to methanol, strong hydrogen bonding.[1] | |

| Water | Low to Moderate | Polar nature allows for some solubility, but the brominated aromatic ring reduces overall hydrophilicity.[6] | |

| Polar Aprotic | DMSO | High | Excellent H-bond acceptor for the N-H group of the lactam form; high polarity. |

| DMF | High | Strong H-bond acceptor, similar to DMSO. | |

| Acetone | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |

| Acetonitrile | Low to Moderate | Polar, but its linear structure makes it a less effective solvating agent for this molecule compared to others. | |

| Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity, can act as an H-bond acceptor. | |

| Non-Polar | Toluene | Very Low / Insoluble | Mismatch in polarity and intermolecular forces. |

| Dichloromethane (DCM) | Low | Slight polarity may allow for minimal dissolution. | |

| Hexane | Insoluble | Significant mismatch in polarity. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][7] It is a self-validating system as it ensures that the solution has reached a true equilibrium state.

Materials and Equipment

-

4-Bromo-2-hydroxypyrimidine (crystalline solid, purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Quantification instrument: UV-Vis Spectrophotometer or HPLC-UV system

Step-by-Step Methodology

-

Preparation of Stock Solution (for Calibration):

-

Accurately weigh a small amount (e.g., 5 mg) of 4-bromo-2-hydroxypyrimidine.

-

Dissolve it in a known volume (e.g., 10 mL) of a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

-

From this stock, prepare a series of dilutions to create a calibration curve (e.g., 5-100 µg/mL).

-

-

Shake-Flask Procedure:

-

Add an excess amount of solid 4-bromo-2-hydroxypyrimidine to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the test solvent (e.g., 2 mL) to the vial.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

-

Sample Processing:

-

After equilibration, let the vials stand for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample.

-

Using the previously generated calibration curve, calculate the concentration of 4-bromo-2-hydroxypyrimidine in the saturated solution. This value represents the thermodynamic solubility.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Practical Implications for Drug Development

-

Reaction Chemistry: Selecting a solvent in which reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields. The predicted high solubility in polar aprotic solvents like DMF and DMSO makes them good candidates for synthetic transformations.

-

Purification: Knowledge of differential solubility is key to purification by recrystallization. A solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures would be ideal.

-

Biological Assays: Most in-vitro assays require compounds to be solubilized in an organic solvent, typically DMSO, before being diluted into an aqueous buffer.[3] Knowing the maximum solubility in DMSO is critical to prevent compound precipitation in the assay, which can lead to inaccurate results.

-

Formulation Development: For a compound to be developed as an oral therapeutic, it must have adequate aqueous solubility for absorption. While the predicted aqueous solubility is low, this guide provides the framework for its measurement, which is the first step toward developing enabling formulations like amorphous solid dispersions.[8]

Conclusion

4-Bromo-2-hydroxypyrimidine is a compound with significant potential in synthetic and medicinal chemistry. Its solubility is governed by its unique tautomeric nature and its ability to engage in hydrogen bonding. While specific quantitative data remains sparse, this guide provides a strong theoretical and predictive framework for its solubility in a range of common organic solvents. More importantly, it equips researchers with a detailed, robust protocol to determine thermodynamic solubility experimentally. This foundational knowledge is indispensable for the effective use of 4-bromo-2-hydroxypyrimidine in research and development, enabling rational solvent selection and paving the way for its successful application in the synthesis of next-generation therapeutics.

References

- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- LookChem. (n.d.). 4-Bromo-2-hydroxypyrimidine.

- National Institutes of Health (NIH). (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

- Solubility of Things. (n.d.). Pyrimidine.

- National Institutes of Health (NIH). (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- PubChem. (n.d.). 4-Bromo-2-hydroxypyridine.

- ChemicalBook. (n.d.). 4-BROMO-2-HYDROXYPYRIMIDINE.

- BenchChem. (n.d.). 4-Bromo-2-hydroxypyrimidine.

- MedchemExpress.com. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-hydroxypyridine, 97%.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 4-Bromo-2-(methylsulfonyl)pyrimidine SDS, 1208538-52-6 Safety Data Sheets.

- Reddit. (2024). Help with 4-Bromopyridine HCl.

- ChemScene. (n.d.). 4-Bromo-2-hydroxypyridine.

- TOKU-E. (n.d.). Solubility Data Resource.

- PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxypyridine.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-hydroxypyridine.

- ResearchGate. (2025). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K.

- Semantic Scholar. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.

- ResearchGate. (2025). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

- PubChem. (n.d.). 4-Bromo-2-heptene.

Sources

- 1. One moment, please... [revroum.lew.ro]

- 2. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 4-Bromo-2-hydroxypyrimidine: Strategies and Mechanistic Insights

Introduction: The Enduring Importance of a Versatile Heterocycle

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of nucleobases and a vast array of therapeutic agents.[1] Within this class, halo-pyrimidines serve as exceptionally versatile intermediates. Specifically, 4-Bromo-2-hydroxypyrimidine is a critical precursor for the synthesis of 4-(substituted amino)pyrimidines, a class of compounds investigated for a wide range of biological activities.[2] The C4-bromo substituent is highly susceptible to nucleophilic displacement, making it an ideal handle for introducing diverse functionalities. This guide provides an in-depth exploration of the foundational and historical methods developed to synthesize this key building block, offering field-proven insights into the causality behind experimental choices and the evolution of synthetic strategies.

Core Synthetic Strategies: A Journey Through Foundational Methods

The synthesis of 4-bromo-2-hydroxypyrimidine has historically been approached through two principal and logically distinct pathways: the direct functionalization of a pre-formed pyrimidine ring and the transformation of an alternative functional group at the C4 position. Each approach carries its own set of mechanistic principles and experimental considerations.

Method 1: Direct Halogenation of the Pyrimidinone Tautomer

The most direct conceptual route involves the conversion of the hydroxyl group of 2-hydroxypyrimidine into a bromine atom. It is critical to recognize that 2-hydroxypyrimidine exists predominantly in its more stable pyrimidin-2(1H)-one tautomeric form. This tautomerism is key to understanding the reaction, as the target functional group behaves more like a cyclic amide or lactam than a phenol.

Causality and Experimental Rationale: Direct bromination with elemental bromine (Br₂) typically results in electrophilic substitution at the electron-rich C5 position, yielding 5-bromo-2-hydroxypyrimidine, not the desired C4 isomer. Therefore, historical methods relied on reagents capable of converting a carbonyl group (from the pyrimidin-2-one tautomer) into a halo-group. The classic reagents for this transformation are phosphorus halides, such as phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). These reagents are potent halogenating agents for amides and ketones.

Mechanism: The reaction proceeds via activation of the carbonyl oxygen by the electrophilic phosphorus center. This forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by a bromide ion at the C4 position, leading to the displacement of the activated oxygen group and aromatization to form the 4-bromopyrimidine product.

Experimental Protocol: Halogenation using Phosphorus Oxybromide

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, 2-hydroxypyrimidine (1.0 eq) is carefully mixed with an excess of phosphorus oxybromide (POBr₃, ~3.0-5.0 eq). The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heating: The reaction mixture is heated, often to reflux (approx. 100-120 °C), for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The mixture is cooled to room temperature and then cautiously poured onto crushed ice to quench the excess POBr₃. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.

-

Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a neutral or slightly basic pH. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield 4-bromo-2-hydroxypyrimidine.

Method 2: The Sandmeyer Reaction of 4-Amino-2-hydroxypyrimidine

When direct halogenation is inefficient or yields the incorrect isomer, the Sandmeyer reaction offers a powerful and reliable alternative. This classic transformation converts a primary aromatic amine into a halide via a diazonium salt intermediate.[3][4] It is a cornerstone of aromatic chemistry for installing functional groups in patterns not achievable by direct substitution.[5]

Causality and Experimental Rationale: This multi-step process leverages the readily available 4-amino-2-hydroxypyrimidine as a starting material. The core of the reaction is the transformation of the stable amino group into an excellent leaving group (dinitrogen gas, N₂) via diazotization.[6] The subsequent displacement is catalyzed by copper(I) salts, which facilitate the conversion via a radical-nucleophilic pathway.

Workflow: The process is a two-stage, one-pot synthesis:

-

Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (typically HBr for bromination), at low temperatures (0–5 °C) to form the corresponding diazonium salt.

-

Copper-Catalyzed Displacement: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion.

Mechanism: The Sandmeyer reaction proceeds through a radical mechanism. Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[3]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

4-Amino-2-hydroxypyrimidine (1.0 eq) is dissolved or suspended in an aqueous solution of hydrobromic acid (HBr, 48%, excess).

-

The mixture is cooled to 0–5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) is added dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

-

The reaction is stirred at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Displacement:

-

In a separate flask, copper(I) bromide (CuBr, catalytic to stoichiometric amounts) is prepared or dissolved in HBr.

-

The cold diazonium salt solution is slowly added to the CuBr solution with vigorous stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-70 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

The reaction mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.

-

The resulting crude solid is purified by recrystallization or column chromatography.

-

Visualization of Synthetic Pathways

The logical flows of these two primary historical methods are distinct and can be visualized to underscore their strategic differences.

Caption: Workflow for the direct halogenation of 2-hydroxypyrimidine.

Sources

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-hydroxypyrimidine with Electrophiles and Nucleophiles

Abstract

4-Bromo-2-hydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the pyrimidine core, a hydroxyl group, and a bromine atom, confer a rich and tunable reactivity profile. This guide provides a comprehensive analysis of the compound's reactivity towards both electrophiles and nucleophiles, offering insights into reaction mechanisms, optimal experimental conditions, and practical synthetic applications. Detailed protocols and mechanistic diagrams are included to furnish researchers, scientists, and drug development professionals with a thorough understanding of this important synthetic building block.

Introduction: The Electronic Landscape of 4-Bromo-2-hydroxypyrimidine

The reactivity of 4-bromo-2-hydroxypyrimidine is fundamentally governed by the electronic interplay of its constituent functional groups. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which lowers its basicity compared to pyridine.[1] This electron deficiency is most pronounced at the 2, 4, and 6 positions.

The hydroxyl group at the C2 position introduces further complexity through tautomerism. 4-Bromo-2-hydroxypyrimidine exists in equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms.[2] Theoretical studies and experimental evidence for related 2-hydroxypyridines suggest that the equilibrium can be influenced by the solvent, with polar solvents favoring the lactam form.[3][4][5][6] This tautomerism is critical as it influences the aromaticity and the nucleophilic/electrophilic character of the ring.

The bromine atom at the C4 position serves as a good leaving group in nucleophilic substitution reactions and also directs electrophilic attack.[2] Its presence creates a highly electrophilic carbon center at C4, making it susceptible to displacement by a wide range of nucleophiles.

Caption: Tautomeric equilibrium of 4-bromo-2-hydroxypyrimidine.

Reactions with Nucleophiles: Exploiting the C4-Bromine Lability

The most synthetically valuable reactions of 4-bromo-2-hydroxypyrimidine involve the displacement of the C4-bromo substituent by nucleophiles. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution (SNAr).

Amination Reactions

The introduction of amino groups at the C4 position is a common strategy in the synthesis of biologically active molecules. This can be achieved by reacting 4-bromo-2-hydroxypyrimidine with a variety of primary and secondary amines.

Mechanism: The reaction proceeds via a classic SNAr mechanism, involving the formation of a Meisenheimer complex. The electron-deficient pyrimidine ring stabilizes the negative charge of this intermediate.

Caption: Generalized workflow for the amination of 4-bromo-2-hydroxypyrimidine.

Experimental Protocol: Synthesis of 4-Amino-2-hydroxypyrimidine Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-hydroxypyrimidine (1.0 eq) in a suitable solvent such as 2-propanol or water.[7]

-

Reagent Addition: Add the desired amine (1.1-1.5 eq). For less reactive anilines, the addition of a catalytic amount of acid (e.g., HCl) can promote the reaction.[7][8]

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to several days depending on the nucleophilicity of the amine.[7]

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Water | 80 | 24 | Good | [7] |

| Substituted Anilines | 2-Propanol | Reflux | 22 | 82-87 | [7] |

| Aliphatic Amines | Water | RT | - | - | [8] |

Table 1: Representative conditions for amination reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent also enables a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. These reactions significantly expand the synthetic utility of 4-bromo-2-hydroxypyrimidine.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][9][10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxypyrimidine

-

Reaction Setup: To a degassed mixture of 4-bromo-2-hydroxypyrimidine (1.0 eq), an aryl or vinyl boronic acid (1.1-1.5 eq), and a base such as Na₂CO₃ or K₂HPO₄·3H₂O (2.0-3.0 eq) in a suitable solvent (e.g., toluene, methanol, or a mixture of dioxane and water), add a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand.[9][10]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for several hours. Monitor the reaction by TLC or LC-MS.[9][10]

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds by reacting a terminal alkyne with an organohalide, catalyzed by palladium and a copper co-catalyst.[9]

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-hydroxypyrimidine

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-2-hydroxypyrimidine (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt like CuI (2-5 mol%) in a solvent system of toluene and a base like triethylamine.[9]

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography.

Reactions with Electrophiles: The Role of Ring Activation and Directing Groups

Electrophilic aromatic substitution (EAS) on the 4-bromo-2-hydroxypyrimidine ring is less common due to the ring's inherent electron deficiency. However, the hydroxyl group (in its lactim form) is an activating, ortho-, para-directing group, which can facilitate electrophilic attack at the C5 position.[13] Conversely, the bromine atom is a deactivating but ortho-, para-directing group.[13] The interplay of these effects generally directs incoming electrophiles to the C5 position.

Halogenation

Further halogenation of 4-bromo-2-hydroxypyrimidine can occur at the C5 position under appropriate conditions.

Experimental Protocol: Bromination of 4-Bromo-2-hydroxypyrimidine

-

Reaction Setup: Dissolve 4-bromo-2-hydroxypyrimidine in a suitable solvent like benzene or nitrobenzene.[1]

-

Reagent Addition: Add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.[2]

-

Reaction Conditions: The reaction may proceed at room temperature or require heating. Monitor the formation of the dibrominated product by TLC or GC-MS.

-

Work-up: After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. The product can then be isolated by extraction and purified by recrystallization or chromatography.

Nitration

Nitration of the pyrimidine ring can be challenging due to the strongly acidic conditions typically employed, which can lead to protonation and further deactivation of the ring.[14] However, nitration at the C5 position may be achievable under carefully controlled conditions.

Experimental Protocol: Nitration of 4-Bromo-2-hydroxypyrimidine

-

Reaction Setup: In a flask cooled in an ice bath, dissolve 4-bromo-2-hydroxypyrimidine in concentrated sulfuric acid.

-

Reagent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.[15][16]

-

Reaction Conditions: Allow the reaction to stir at a low temperature for a specified period, carefully monitoring for product formation.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product. The solid can be collected by filtration, washed with water, and dried.

Conclusion